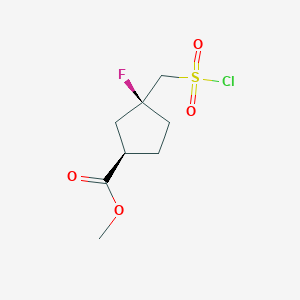![molecular formula C10H22N2O3 B2835008 [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester CAS No. 1052648-05-1](/img/structure/B2835008.png)
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester”, commonly known as HTB, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative with the molecular formula C9H20N2O2 . The average mass is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Synthesis Analysis
The synthesis of tert-butyl esters, such as HTB, often involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Molecular Structure Analysis
The molecular structure of HTB consists of a carbamate group attached to a tert-butyl ester . The carbamate group includes a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’) group .Chemical Reactions Analysis
In organic synthesis, tert-butyl esters like HTB are extensively employed as masked carboxyl group surrogates . The classical methods for making tert-butyl esters are still widely utilized in practice . One of the classical methods involves the mineral acid-catalyzed addition of isobutene to amino acids .Physical And Chemical Properties Analysis
Esters like HTB are polar but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Aplicaciones Científicas De Investigación
Synthetic and Crystallographic Studies
The title compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate, characterized by various spectroscopic methods, and subjected to X-ray diffraction studies. This study highlights the compound's molecular structure and intermolecular interactions, which are essential for understanding its potential applications in scientific research (Kant, Singh, & Agarwal, 2015).
Synthesis and Hydrolysis Processes
A study on the synthesis and hydrolysis of ethyl and tert-butyl esters, including those related to the compound of interest, revealed insights into their chemical behavior under different conditions. This research contributes to the understanding of the compound's reactivity and potential use in various chemical syntheses (Qi, Hülsmann, & Godt, 2016).
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester . These factors can affect the compound’s solubility, stability, and its interaction with the target molecules.
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTBJXYPIMMLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)
methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)



![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)
![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)